molecular formula C22H33NO3 B1359613 Ethyl 8-oxo-8-[3-(piperidinomethyl)phenyl]octanoate CAS No. 898793-85-6

Ethyl 8-oxo-8-[3-(piperidinomethyl)phenyl]octanoate

Cat. No.: B1359613
CAS No.: 898793-85-6
M. Wt: 359.5 g/mol
InChI Key: DVWNYXBFGIEPOF-UHFFFAOYSA-N
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Description

Ethyl 8-oxo-8-[3-(piperidinomethyl)phenyl]octanoate is a synthetic compound with the molecular formula C22H33NO3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-oxo-8-[3-(piperidinomethyl)phenyl]octanoate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-oxo-8-[3-(piperidinomethyl)phenyl]octanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 8-oxo-8-[3-(piperidinomethyl)phenyl]octanoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 8-oxo-8-[3-(piperidinomethyl)phenyl]octanoate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 8-oxo-8-[3-(piperidinomethyl)phenyl]octanoate is unique due to its specific structural features, which may confer distinct biological and chemical properties compared to its analogs. The presence of the piperidine ring can influence its reactivity and interactions with biological targets .

Properties

IUPAC Name

ethyl 8-oxo-8-[3-(piperidin-1-ylmethyl)phenyl]octanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33NO3/c1-2-26-22(25)14-7-4-3-6-13-21(24)20-12-10-11-19(17-20)18-23-15-8-5-9-16-23/h10-12,17H,2-9,13-16,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVWNYXBFGIEPOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCC(=O)C1=CC=CC(=C1)CN2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40643177
Record name Ethyl 8-oxo-8-{3-[(piperidin-1-yl)methyl]phenyl}octanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898793-85-6
Record name Ethyl 8-oxo-8-{3-[(piperidin-1-yl)methyl]phenyl}octanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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